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N-cyclohexyl-2-

phenoxybenzamide

Cat. No.: B3698232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthetic

pathway for N-cyclohexyl-2-phenoxybenzamide, a molecule of interest in medicinal

chemistry and materials science. The described methodology is a two-step process

commencing with the synthesis of the key intermediate, 2-phenoxybenzoic acid, via a

microwave-assisted Ullmann condensation, followed by its conversion to the final amide

product. This document furnishes detailed experimental protocols, quantitative data, and visual

representations of the synthetic pathway and experimental workflows to facilitate replication

and further investigation by researchers in the field.

Synthesis Pathway Overview
The synthesis of N-cyclohexyl-2-phenoxybenzamide is accomplished through a two-stage

process. The first stage involves the formation of 2-phenoxybenzoic acid from 2-chlorobenzoic

acid and phenol. This reaction is an example of an Ullmann condensation, a copper-catalyzed

nucleophilic aromatic substitution. The use of microwave irradiation has been shown to

significantly enhance the efficiency of this transformation, leading to high yields in shorter

reaction times.

The second stage is the amidation of the synthesized 2-phenoxybenzoic acid with

cyclohexylamine. A common and effective method for this transformation is the initial

conversion of the carboxylic acid to a more reactive acyl chloride derivative using a chlorinating
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agent such as thionyl chloride (SOCl₂). The resulting 2-phenoxybenzoyl chloride is then

reacted with cyclohexylamine to afford the desired N-cyclohexyl-2-phenoxybenzamide.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of 2-

phenoxybenzoic acid and N-cyclohexyl-2-phenoxybenzamide.

Table 1: Synthesis of 2-Phenoxybenzoic Acid via Microwave-Assisted Ullmann Condensation

Parameter Value Reference

Reactant 1 2-Chlorobenzoic Acid Generic Protocol

Reactant 2 Phenol Generic Protocol

Catalyst Copper-based Generic Protocol

Base Potassium Carbonate Generic Protocol

Reaction Time Minutes (under microwave)
High yields reported in short

times

Yield >95% [1]

Table 2: Synthesis of N-cyclohexyl-2-phenoxybenzamide

Parameter Value Reference

Reactant 1 2-Phenoxybenzoic Acid Generic Protocol

Reactant 2 Cyclohexylamine Generic Protocol

Activating Agent Thionyl Chloride (SOCl₂) Generic Protocol

Yield 50.0% [2]

Melting Point 97–99 °C [2]

Experimental Protocols
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Stage 1: Synthesis of 2-Phenoxybenzoic Acid
This protocol is adapted from established microwave-assisted Ullmann condensation

procedures.

Materials:

2-Chlorobenzoic acid

Phenol

Anhydrous Potassium Carbonate (K₂CO₃)

Copper(I) Iodide (CuI)

Dimethylformamide (DMF)

Hydrochloric acid (HCl), 1M solution

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

In a microwave-safe reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq),

anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants.

Seal the vessel and place it in a microwave reactor.

Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g.,

10-30 minutes), with monitoring of the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.
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Pour the mixture into 1M HCl and extract with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude 2-phenoxybenzoic acid.

Purify the product by recrystallization or column chromatography.

Stage 2: Synthesis of N-cyclohexyl-2-
phenoxybenzamide
This protocol involves the formation of the acid chloride followed by amidation.

Part A: Synthesis of 2-Phenoxybenzoyl Chloride

Materials:

2-Phenoxybenzoic acid

Thionyl chloride (SOCl₂)

Dry dichloromethane (DCM) or toluene

A catalytic amount of dry DMF (optional)

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-

phenoxybenzoic acid (1.0 eq) and a dry solvent like dichloromethane or toluene.

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A catalytic

amount of DMF can be added to facilitate the reaction.

Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂

gases ceases. The reaction can be monitored by the disappearance of the starting carboxylic

acid on TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude

2-phenoxybenzoyl chloride as an oil or solid. This intermediate is typically used in the next

step without further purification.

Part B: Synthesis of N-cyclohexyl-2-phenoxybenzamide

Materials:

2-Phenoxybenzoyl chloride (from Part A)

Cyclohexylamine

Triethylamine (TEA) or pyridine

Dry dichloromethane (DCM)

Procedure:

Dissolve cyclohexylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in dry

dichloromethane in a round-bottom flask, and cool the mixture in an ice bath (0 °C).

Dissolve the crude 2-phenoxybenzoyl chloride from Part A in a minimal amount of dry

dichloromethane.

Add the solution of 2-phenoxybenzoyl chloride dropwise to the cooled amine solution with

vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours, or until TLC indicates the completion of the reaction.

Quench the reaction by adding water.

Separate the organic layer, and wash it successively with dilute HCl, saturated sodium

bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography to obtain pure N-
cyclohexyl-2-phenoxybenzamide.

Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow for the

preparation of N-cyclohexyl-2-phenoxybenzamide.
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Stage 1: Ullmann Condensation

Stage 2: Amidation

2-Chlorobenzoic Acid

2-Phenoxybenzoic AcidCuI, K2CO3, DMF
Microwave

Phenol

2-Phenoxybenzoyl ChlorideSOCl2

N-cyclohexyl-2-phenoxybenzamide

Cyclohexylamine
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Stage 1 Workflow

Stage 2 Workflow

Mix Reactants:
2-Chlorobenzoic Acid, Phenol,

K2CO3, CuI in DMF

Microwave Irradiation

Workup:
Acidification, Extraction,

Washing, Drying

Purification:
Recrystallization/
Chromatography

Isolated 2-Phenoxybenzoic Acid

Acid Chloride Formation:
2-Phenoxybenzoic Acid + SOCl2

Amidation Reaction

Amine Solution Prep:
Cyclohexylamine + Base in DCM

Workup:
Washing, Drying, Concentration

Purification:
Recrystallization/
Chromatography

Final Product:
N-cyclohexyl-2-phenoxybenzamide

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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